3-Vinylbenzoic acid

Living anionic polymerization Polymer architecture control Poly(vinylbenzoic acid)

Researchers attempting controlled polymerization of vinylbenzoic acid often encounter chain termination and broad dispersity with the para-isomer. 3-Vinylbenzoic acid (3-VBA), with its meta-substitution, directly resolves this bottleneck. • Yields poly(3-vinylbenzoic acid) with Mw/Mn <1.1 via living anionic polymerization-unattainable with 4-VBA • Rigid aromatic geometry provides distinct π-stacking interactions for molecularly imprinted polymers (MIPs); validated in tri-O-acetyladenosine imprinting • ≥98% purity ensures precise stoichiometry for block copolymer synthesis; 96% grade suitable for free-radical copolymerization and active ester preparation

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 28447-20-3
Cat. No. B1586886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylbenzoic acid
CAS28447-20-3
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H,10,11)
InChIKeyVWXZFDWVWMQRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinylbenzoic acid (CAS 28447-20-3): Procurement Specifications for Meta-Carboxystyrene Monomer in Controlled Polymer Architectures


3-Vinylbenzoic acid (3-VBA; CAS 28447-20-3) is a bifunctional aromatic monomer (C9H8O2; MW 148.16) possessing both a polymerizable styrenic vinyl group and a carboxylic acid moiety [1]. The compound is characterized by its meta-substitution pattern, which confers distinct reactivity and solubility profiles relative to its para-substituted analog, 4-vinylbenzoic acid (4-VBA) [2]. This monomer serves as a critical building block for synthesizing well-defined functional polymers, notably poly(3-vinylbenzoic acid), which is challenging to obtain with controlled architectures via conventional free-radical methods due to the acidity of the unprotected carboxyl group [3]. High-purity grades of 3-VBA (≥98%) are commercially available and are typically employed as a functional monomer in molecular imprinting, as a precursor for reactive esters, or as a protected monomer in living anionic polymerizations to achieve tailored chain structures with narrow molecular weight distributions .

Why 3-Vinylbenzoic Acid Cannot Be Interchanged with 4-Vinylbenzoic Acid or Methacrylic Acid: Key Differentiation for Polymer Scientists


Substituting 3-vinylbenzoic acid with 4-vinylbenzoic acid (4-VBA) or methacrylic acid (MAA) in advanced polymer syntheses can lead to significant performance and processability failures due to quantifiable differences in reactivity, structural control, and material performance. The meta-position of the vinyl group in 3-VBA fundamentally alters its polymerization behavior in living anionic systems compared to its para-substituted analog, directly impacting the feasibility of synthesizing well-defined, narrow-dispersity polymers [1]. Furthermore, in composite material applications, 3-VBA exhibits markedly different diffusion and adhesion properties compared to 4-VBA, resulting in a significant reduction in mechanical bond strength [2]. Finally, in molecular imprinting, 3-VBA provides a distinct balance of rigidity and functional group orientation that leads to different binding site densities compared to the more flexible MAA, which can be critical for achieving desired selectivity [3].

Quantitative Differentiation of 3-Vinylbenzoic acid: Head-to-Head Performance Against 4-VBA and MAA


Living Anionic Polymerization: Meta-Substitution Enables Quantitative Yield and Control; Para-Substitution Leads to Failure

In a direct head-to-head comparison of protected monomers, the anionic polymerization of a 3-vinylbenzoic acid precursor (compound 3) resulted in quantitative yield and produced a polymer with a narrow molecular weight distribution (Mw/Mn < 1.1). Under identical conditions (THF, -78 °C, oligo(α-methylstyryl)lithium), the polymerization of the analogous 4-substituted monomer (compound 4) did not proceed to completion and yielded an insoluble polymeric product in low yield due to side reactions [1]. This demonstrates that for the synthesis of well-defined poly(3-vinylbenzoic acid), only the meta-isomer is viable under these controlled conditions.

Living anionic polymerization Polymer architecture control Poly(vinylbenzoic acid)

Adhesive Formulations: 4-VBA Provides 39% Higher Tensile Bond Strength to Dentin than 3-VBA

A comparative study on the effectiveness of vinylbenzoic acid monomers as adhesion promoters in methyl methacrylate (MMA)-based resins for dentin bonding revealed a significant difference in performance. The highest tensile bond strength achieved with 4-VBA was 14.2 MPa, while the highest bond strength achieved with 3-VBA under the same conditions was 10.2 MPa [1]. This represents a 39% higher bond strength for 4-VBA. The reduced performance of 3-VBA was attributed to its faster copolymerization rate with MMA, which limits its diffusion into the dentin substrate before polymerization, resulting in a weaker hybrid layer [1].

Dentin bonding Adhesive monomers Biomaterials

Copolymerization Kinetics: 3-VBA Exhibits a Faster Copolymerization Rate with MMA than 4-VBA

The study on dentin adhesion by Kasashima et al. also directly measured the copolymerization kinetics of the two isomers. It was observed that the rate of copolymerization with methyl methacrylate (MMA) is higher for 3-VBA than that for 4-VBA [1]. This higher reactivity of the meta-isomer explains its limited diffusion and subsequently lower bond strength in the adhesive application, but it also indicates a potential advantage in applications where faster polymerization kinetics are desired.

Copolymerization kinetics Reactivity ratios Functional monomers

Molecular Imprinting: 3-VBA Provides Alternative Binding Site Characteristics Compared to MAA

While 3-VBA is a functional monomer used in molecular imprinting, as demonstrated in the creation of MIPs for tri-O-acetyladenosine , a separate study on MIPs for fenitrothion provides a comparative framework for its performance relative to methacrylic acid (MAA). In that study, an MIP based on p-vinylbenzoic acid (PVB-MIP) was compared to one based on MAA. The MAA-MIP exhibited twice the number of binding sites (103.35 µmol g⁻¹) compared to the PVB-MIP (53.77 µmol g⁻¹) [1]. This class-level inference suggests that the aromatic, more rigid VBA monomers produce MIPs with different binding site density and morphology compared to the more flexible aliphatic MAA.

Molecularly Imprinted Polymers (MIPs) Binding affinity Functional monomers

Commercial Purity Grades: Availability of >98% Pure 3-VBA vs. Common 95-96% Grades

For applications requiring high monomer purity, such as living polymerizations, 3-vinylbenzoic acid is commercially available with a purity of >98.0% as determined by GC and neutralization titration [1]. This is in contrast to more common commercial grades that specify a minimum purity of 95% or 96% . This higher purity specification ensures that the monomer is suitable for demanding, stoichiometry-sensitive polymerizations where impurities can act as terminating agents and compromise molecular weight control.

Monomer purity Polymerization Quality control

Acid Group Protection Requirement: Mandatory for Anionic Polymerization, Not Required for Free Radical Polymerization

A critical consideration for procuring 3-VBA is the intended polymerization method. In free radical polymerizations, the monomer can be used directly without protection . However, in living anionic polymerization, the acidic carboxyl group must be protected (e.g., as a bicyclic ortho ester) to prevent termination of the living chain ends [1]. The meta-substitution pattern of the resulting protected monomer (compound 3) is specifically noted to be 'very important for the success of the polymerization' under anionic conditions, as it allows for quantitative yield and narrow dispersity, which is not achieved with the para-isomer [1].

Monomer protection Anionic polymerization Free radical polymerization

Recommended Application Scenarios for 3-Vinylbenzoic Acid Based on Quantified Performance


Synthesis of Well-Defined Block Copolymers via Living Anionic Polymerization

Based on the evidence that the protected meta-isomer (derived from 3-VBA) yields quantitative conversion and a polymer with a narrow molecular weight distribution (Mw/Mn < 1.1), while the para-isomer fails, 3-VBA is the only suitable choice for creating poly(vinylbenzoic acid) blocks with controlled lengths in block copolymer architectures [1]. The high-purity grade (>98%) is recommended for this application to ensure precise stoichiometry and minimize termination [2].

Synthesis of Reactive Polymers and Functional Materials via Free-Radical Polymerization

3-VBA can be used as a functional comonomer in free-radical polymerizations to introduce carboxylic acid groups into polymer chains, as evidenced by its use in synthesizing active ester monomers and copolymers [1]. The 96% purity grade is typically sufficient for these applications [2]. Its faster copolymerization rate with methacrylates like MMA, compared to 4-VBA, should be considered when designing polymerization recipes, as it will lead to compositional drift if not accounted for [3].

Fabrication of Molecularly Imprinted Polymers (MIPs) Requiring Aromatic Recognition Elements

3-VBA is a validated functional monomer for creating MIPs, as shown in the imprinting of tri-O-acetyladenosine [1]. While MAA may offer a higher density of binding sites in some systems [2], the rigid aromatic structure of 3-VBA provides a distinct, complementary shape and electronic environment that can be crucial for achieving high selectivity for certain aromatic templates. Procurement of 3-VBA is justified for MIP projects where π-π interactions and specific spatial orientation are key to the molecular recognition process.

Precursor for 3-Vinylbenzoyl Chloride and Other Reactive Derivatives

The high-purity 3-VBA available (98%+) [1] makes it an excellent starting material for synthesizing reactive derivatives like 3-vinylbenzoyl chloride, which can then be used to functionalize a wide range of substrates, including biomolecules, surfaces, and other polymers. The meta-substitution pattern ensures that the resulting derivatives will have different steric and electronic properties compared to their para-substituted counterparts, which can be a key design element in advanced materials.

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